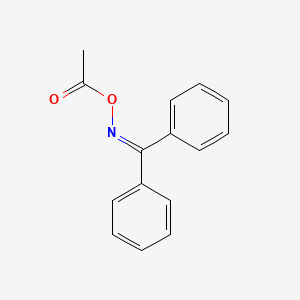

Benzophenone O-acetyl oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(benzhydrylideneamino) acetate |

InChI |

InChI=1S/C15H13NO2/c1-12(17)18-16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |

InChI Key |

WLQZJFNXRBLFAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Benzophenone O-acetyl oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzophenone O-acetyl oxime. It includes a detailed summary of its properties, experimental protocols for its synthesis, and a discussion of its reactivity and potential applications. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Benzophenone Oxime |

| Molecular Formula | C₁₅H₁₃NO₂[1] | C₁₃H₁₁NO[2] |

| Molecular Weight | 239.27 g/mol [1] | 197.23 g/mol [2] |

| Appearance | Off-white to white solid[1] | White crystalline powder[3] |

| Melting Point | N/A | 140-144 °C[3][4] |

| Boiling Point | N/A | 348 °C[3] |

| Solubility | N/A | Insoluble in water[3] |

| Storage Condition | Sealed in dry, Room temperature (20 to 22 °C)[1] | Store in a tightly closed container in a cool, dry place. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of benzophenone oxime from benzophenone, followed by the O-acetylation of the oxime.

Experimental Protocol: Synthesis of Benzophenone Oxime

A common and high-yield method for preparing benzophenone oxime involves the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base.[5]

Materials:

-

Benzophenone

-

Hydroxylamine hydrochloride

-

95% Ethyl alcohol

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a round-bottomed flask, prepare a mixture of 100 g (0.55 mole) of benzophenone, 60 g (0.86 mole) of hydroxylamine hydrochloride, 200 cc of 95% ethyl alcohol, and 40 cc of water.[5]

-

To this mixture, add 110 g (2.75 moles) of powdered sodium hydroxide in portions, with shaking. If the reaction becomes too vigorous, cool the flask with tap water.[5]

-

After the addition of sodium hydroxide is complete, attach a reflux condenser to the flask and heat the mixture to boiling. Reflux for five minutes.[5]

-

After refluxing, cool the flask and pour the contents into a solution of 300 cc of concentrated hydrochloric acid in 2 L of water.[5]

-

Filter the resulting precipitate with suction, wash it thoroughly with water, and dry.[5]

-

The yield is typically 98–99% of the theoretical amount, with a melting point of 141–142 °C.[5]

Experimental Protocol: O-acetylation of Benzophenone Oxime

The O-acetylation of benzophenone oxime can be achieved by reacting it with acetic anhydride or acetyl chloride in the presence of a base.[6]

Materials:

-

Benzophenone oxime

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve benzophenone oxime in a suitable solvent in a reaction flask.

-

Add a stoichiometric equivalent of a base, such as pyridine or triethylamine, to the solution.

-

Slowly add a slight excess of acetic anhydride or acetyl chloride to the mixture while stirring.

-

Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Chemical Reactivity and Applications

This compound exhibits notable reactivity, particularly in photochemical and thermal reactions.

Photochemical and Thermal Decomposition

Under UV irradiation, this compound can undergo photolysis. This process involves the cleavage of the N-O bond, which can lead to the formation of radical intermediates and benzophenone as a primary product.[6] Thermally, slow heating can lead to its decomposition into benzophenone and other byproducts, while rapid heating may result in a more complex mixture of products.[6]

Applications in Organic Synthesis

This compound and related O-acetyl oximes are valuable as directing groups in palladium-catalyzed C-H bond functionalization reactions. This application allows for the selective introduction of functional groups at positions that would otherwise be difficult to access, leading to the synthesis of complex molecules.

Spectral Data

Comprehensive spectral data is crucial for the characterization of this compound. While detailed peak lists are extensive, this section summarizes the available information.

-

¹H and ¹³C NMR Spectroscopy: 1D NMR spectra for this compound are available in databases such as PubChem.[7] These spectra are essential for confirming the structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of benzophenone oxime shows characteristic peaks for the O-H and C=N bonds. The spectrum of this compound would show the disappearance of the O-H stretch and the appearance of a strong carbonyl (C=O) stretch from the acetyl group.

-

Mass Spectrometry: Mass spectrometry data for benzophenone oxime is available, showing the molecular ion peak and characteristic fragmentation patterns.[8] The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 239.27 g/mol .

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Benzophenone oxime | 574-66-3 | Benchchem [benchchem.com]

- 3. Benzophenone oxime(574-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Benzophenone oxime, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Buy this compound [smolecule.com]

- 7. This compound | C15H13NO2 | CID 11390793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzophenone oxime | C13H11NO | CID 11324 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzophenone O-acetyl oxime CAS number and identification

CAS Number: 21160-02-1

This technical guide provides an in-depth overview of Benzophenone O-acetyl oxime, a chemical compound of interest to researchers and professionals in drug development and organic synthesis. The document details its chemical identity, properties, synthesis, and analytical methods, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical Identification and Properties

This compound is an organic compound derived from benzophenone. It is characterized by the presence of an O-acetylated oxime functional group attached to the carbon of the former carbonyl group.

| Property | Value | Source |

| CAS Number | 21160-02-1 | [1] |

| Molecular Formula | C15H13NO2 | [2] |

| Molecular Weight | 239.27 g/mol | [3] |

| Appearance | Off-white to white solid | [3] |

| Storage | Sealed in a dry place at room temperature (20 to 22 °C) | [3] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the formation of its precursor, Benzophenone oxime.

Step 1: Synthesis of Benzophenone oxime

Benzophenone oxime is synthesized from benzophenone and hydroxylamine hydrochloride in the presence of a base. Several protocols exist, with a common and high-yielding method detailed below.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, combine benzophenone (0.55 mol), hydroxylamine hydrochloride (0.86 mol), 200 mL of 95% ethyl alcohol, and 40 mL of water.[4]

-

Addition of Base: To this mixture, add powdered sodium hydroxide (2.75 mol) in portions while shaking. If the reaction becomes too vigorous, cool the flask with tap water.[4]

-

Reflux: After the complete addition of sodium hydroxide, attach a reflux condenser and heat the mixture to boiling for five minutes.[4]

-

Precipitation: After cooling, pour the contents into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water to precipitate the product.[4]

-

Isolation and Purification: Filter the precipitate under suction, wash it thoroughly with water, and dry it. The crude product can be recrystallized from methyl alcohol.[4] A yield of 98-99% of the theoretical amount can be achieved with this method.[4]

Synthesis of Benzophenone Oxime.

Step 2: O-acetylation of Benzophenone oxime

The O-acetyl group is introduced by reacting Benzophenone oxime with an acetylating agent, such as acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, place the crude Benzophenone oxime.[5]

-

Addition of Acetylating Agent: Add acetic anhydride (2.0 equivalents) to the flask.[5]

-

Heating: Heat the reaction mixture in a pre-heated oil bath at 100 °C.[5]

-

Workup: After cooling, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[5]

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[5]

Synthesis of this compound.

Analytical Characterization

The identification and purity of this compound and its precursor can be determined using various analytical techniques.

Spectroscopic Analysis

| Technique | Benzophenone oxime - Key Observations |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm.[6] |

| ¹³C NMR | Aromatic carbons show signals in the downfield region of the spectrum.[1] |

| IR Spectroscopy | Characteristic peaks include C=N stretching and O-H stretching for the oxime group.[7] Aromatic C-H stretching is also observed. |

Chromatographic Analysis

Chromatographic techniques are employed for the separation and quantification of benzophenone derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds like benzophenones. It can be used to separate and identify components in a mixture based on their mass-to-charge ratio.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. Reverse-phase HPLC with a C18 column is commonly used for the separation of benzophenones.[9][10]

Analytical Workflow for this compound.

Applications and Safety

Potential Applications

Benzophenone derivatives are known for their applications in photochemistry and are used as photoinitiators.[11] Benzophenone oximes can serve as versatile precursors in various organic syntheses. They also exhibit a range of biological activities, and research into their potential as anti-inflammatory agents is ongoing.[12]

Safety Information

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]

- 2. This compound | C15H13NO2 | CID 11390793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Solved OH Benzophenone oxime in CDCI3 AV 300, ID Proton | Chegg.com [chegg.com]

- 7. Solved Interpret the IR spectrum of Benzophenone oxime and | Chegg.com [chegg.com]

- 8. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. sarobaxafefep.weebly.com [sarobaxafefep.weebly.com]

- 12. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Data for Benzophenone O-acetyl oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Benzophenone O-acetyl oxime, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of data from analogous compounds and predicted values based on structural similarities. The information herein is intended to serve as a reference for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its related precursors. This data is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound (Predicted) | CDCl₃ | ~7.3-7.6 (m, 10H, Ar-H), ~2.2 (s, 3H, -C(O)CH₃) |

| Acetophenone O-acetyl oxime[1] | CDCl₃ | 7.73-7.74 (m, 2H), 7.38-7.45 (m, 3H), 2.38 (s, 3H), 2.26 (s, 3H) |

| Benzophenone | - | Data not readily available in provided results |

| Benzophenone oxime | - | Data not readily available in provided results |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound (Predicted) | CDCl₃ | ~169.0 (C=O, acetyl), ~165.0 (C=N), ~135.0-128.0 (aromatic carbons), ~20.0 (-CH₃, acetyl) |

| Acetophenone O-acetyl oxime[1] | CDCl₃ | 169.0, 162.5, 135.0, 130.7, 128.7, 127.1, 19.9, 14.5 |

| Benzophenone[2][3] | CDCl₃ | Data available in spectral databases |

| Benzophenone oxime | - | Data not readily available in provided results |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |

| This compound (Predicted) | KBr pellet or thin film | ~1760 (C=O, ester), ~1640 (C=N), ~1200 (C-O) |

| Acetophenone O-acetyl oxime[1] | ATR-FTIR | 1758, 1615, 1571, 1445, 1361, 1308, 1203, 1002, 978, 934, 892 |

| Benzophenone[4][5] | - | Characteristic C=O stretch around 1660 |

| Benzophenone oxime[6][7] | - | Characteristic O-H stretch (~3600-3200) and C=N stretch (~1665) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| This compound (Predicted) | ESI | 240.10 | 197 (M-CH₃CO)⁺, 182 (Benzophenone)⁺, 77 (Phenyl)⁺ |

| Acetophenone O-acetyl oxime[1] | ESI | 178.0868 | Not specified |

| Benzophenone[5] | EI | 182.07 | 105, 77 |

| Benzophenone oxime | EI | 197.08 | 180, 104, 77 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a typical operating frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to different functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via a direct insertion probe or gas chromatography. For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common.

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often leaves the molecular ion intact.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for spectroscopic analysis.

Caption: A simplified workflow of a mass spectrometer.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzophenone [webbook.nist.gov]

- 6. Benzophenone oxime(574-66-3) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Benzophenone O-acetyl oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Benzophenone O-acetyl oxime. Due to the limited availability of specific quantitative data for this compound, this guide also includes detailed, adaptable experimental protocols based on established methodologies and OECD guidelines to enable researchers to determine these critical parameters.

Solubility Profile

Table 1: Qualitative Solubility of Benzophenone Oxime

| Solvent | Solubility | Reference |

| Water | Insoluble | [1][2][3] |

| Benzene (warm) | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethyl acetate | Soluble | [3] |

| Methanol | Soluble | [3] |

| Hexane | Insoluble | [3] |

Note: This data is for benzophenone oxime and should be considered as an indicator for the potential solubility of this compound. Experimental verification is necessary.

Experimental Protocol for Determining Qualitative Solubility

This protocol outlines a general method for determining the solubility of a solid organic compound like this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition (for insoluble or partially soluble): If the compound is not fully soluble, add another 1 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total of 5 mL of solvent.

-

Record Results: Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble.

Stability Profile

The stability of this compound is a critical factor influencing its storage, handling, and application. Available information suggests that this compound is susceptible to degradation under certain conditions.

Key Stability Considerations:

-

Thermal Stability: this compound can undergo thermal decomposition upon heating.[4] The degradation products and the kinetics of this process are not well-documented in publicly available literature.

-

Photostability: The compound is known to be sensitive to UV light, which can induce photolysis. This is a common characteristic of benzophenone derivatives.

-

Hydrolytic Stability: A study on the hydrolytic stability of oximes indicates that they are generally more stable than corresponding hydrazones, particularly at neutral pH.[5][6] The hydrolysis of oximes is catalyzed by acid.[5][6]

Table 2: Summary of this compound Stability

| Condition | Stability | Notes |

| Thermal | Potentially unstable at elevated temperatures. | Prone to thermal decomposition.[4] |

| Light (UV) | Unstable. | Susceptible to photolysis. |

| Hydrolysis | Generally stable, but acid-catalyzed. | Oximes are more resistant to hydrolysis than hydrazones.[5][6] |

Experimental Protocols for Stability Assessment

The following are generalized protocols based on OECD guidelines that can be adapted to investigate the stability of this compound.

This screening test provides an indication of the thermal stability of a substance.

Materials:

-

This compound

-

High-precision oven

-

Analytical instrumentation for purity assessment (e.g., HPLC, GC-MS)

-

Sealed, inert containers

Procedure:

-

Initial Analysis: Determine the initial purity of the this compound sample using a suitable analytical method (e.g., HPLC).

-

Sample Preparation: Place a known quantity of the compound into a sealed, inert container.

-

Accelerated Storage: Store the container in a high-precision oven at a constant elevated temperature (e.g., 54-55°C) for a specified period (e.g., 14 days).

-

Final Analysis: After the storage period, allow the sample to return to room temperature. Re-analyze the purity of the sample using the same analytical method as in step 1.

-

Evaluation: Compare the initial and final purity. A significant decrease in purity indicates thermal instability under the test conditions. The substance is generally considered stable at room temperature if the decrease in the content of the original substance is not more than 5%.[7]

This test evaluates the degradation of a chemical in water due to direct photolysis.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q)

-

Buffer solutions (pH 4, 7, and 9)

-

Photoreactor with a light source simulating sunlight (e.g., xenon arc lamp)

-

Quartz reaction vessels

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Solution Preparation: Prepare solutions of this compound in the buffered purified water at a concentration not exceeding half its water solubility.

-

Irradiation: Expose the solutions in quartz reaction vessels to the light source in the photoreactor. Maintain a constant temperature.

-

Dark Control: Simultaneously, run a parallel experiment with identical solutions kept in the dark to account for any non-photolytic degradation.

-

Sampling: At predetermined time intervals, withdraw aliquots from both the irradiated and dark control solutions.

-

Analysis: Analyze the concentration of this compound in each sample using a validated analytical method.

-

Data Evaluation: Determine the rate of photodegradation by comparing the concentration decrease in the irradiated samples to the dark controls. Calculate the photolysis half-life.

This test assesses the rate of hydrolysis of a chemical in aqueous solutions at different pH values.

Materials:

-

This compound

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Constant temperature bath or incubator

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Solution Preparation: Prepare sterile solutions of this compound in each of the buffer solutions. The concentration should not exceed 0.01 M or half of the saturation concentration.[8]

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a lower temperature for a more detailed study).

-

Sampling: At appropriate time intervals, withdraw samples from each solution.

-

Analysis: Analyze the concentration of the parent compound and any potential hydrolysis products in the samples.

-

Data Evaluation: Determine the rate of hydrolysis at each pH by monitoring the decrease in the concentration of this compound over time. Calculate the hydrolysis rate constant and the half-life.

References

- 1. Benzophenone oxime | 574-66-3 | Benchchem [benchchem.com]

- 2. Benzophenone oxime CAS#: 574-66-3 [m.chemicalbook.com]

- 3. Benzophenone oxime, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Buy this compound [smolecule.com]

- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

An In-depth Technical Guide to the Acetylation of Benzophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylation of benzophenone oxime, a key chemical transformation with relevance in organic synthesis and drug development. The document details the reaction mechanism, experimental protocols, and relevant data, presented in a clear and structured format to facilitate understanding and replication.

Core Reaction and Mechanism

The acetylation of benzophenone oxime is an O-acetylation reaction where the hydroxyl group of the oxime is converted to an acetate ester. This reaction is typically carried out using an acetylating agent such as acetic anhydride in the presence of a base catalyst, like pyridine. The resulting product is O-acetyl benzophenone oxime.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the oxime's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A base is often employed to deprotonate the oxime, increasing its nucleophilicity and facilitating the reaction.

Below is a diagram illustrating the base-catalyzed acetylation of benzophenone oxime with acetic anhydride.

Caption: Base-catalyzed acetylation of benzophenone oxime.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material, benzophenone oxime, and its subsequent acetylation.

Synthesis of Benzophenone Oxime

A common and high-yielding method for the preparation of benzophenone oxime involves the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base.[1]

Materials:

-

Benzophenone

-

Hydroxylamine hydrochloride

-

95% Ethyl alcohol

-

Water

-

Sodium hydroxide

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottomed flask, prepare a mixture of benzophenone (0.55 mole), hydroxylamine hydrochloride (0.86 mole), 200 cc of 95% ethyl alcohol, and 40 cc of water.[1]

-

To this mixture, add powdered sodium hydroxide (2.75 moles) in portions while shaking. If the reaction becomes too vigorous, cool the flask with tap water.[1]

-

After the addition of sodium hydroxide is complete, attach a reflux condenser and heat the mixture to boiling for five minutes.[1]

-

Cool the reaction mixture and pour it into a solution of 300 cc of concentrated hydrochloric acid in 2 liters of water.[1]

-

Filter the resulting precipitate with suction, wash it thoroughly with water, and dry it.[1]

Expected Yield: 98-99% of the theoretical amount.[1]

Acetylation of Benzophenone Oxime

The following protocol is adapted from a similar procedure for the acetylation of acetophenone oxime and is expected to yield O-acetyl benzophenone oxime.

Materials:

-

Benzophenone oxime

-

Acetic anhydride

-

Pyridine (as a base and solvent)

-

Ethyl acetate

-

1 M HCl (for workup)

-

Saturated aqueous NaHCO3 (for workup)

-

Brine

-

Anhydrous MgSO4 or Na2SO4

Procedure:

-

Dissolve benzophenone oxime (1 equivalent) in pyridine.

-

Add acetic anhydride (1.5-2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a small amount of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude O-acetyl benzophenone oxime can be further purified by recrystallization or column chromatography.

Data Presentation

This section summarizes the quantitative data associated with the synthesis of benzophenone oxime and its acetylated product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Benzophenone Oxime | C13H11NO | 197.24 | 142 | 98-99[1] |

| O-Acetyl Benzophenone Oxime | C15H13NO2 | 239.27 | Not specified | Not specified |

Spectroscopic Data:

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of O-acetyl benzophenone oxime.

References

Role of acetyl group in Benzophenone O-acetyl oxime reactivity

An In-depth Technical Guide on the Role of the Acetyl Group in Benzophenone O-acetyl Oxime Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of the acetyl group in modulating the reactivity of this compound. The introduction of an acetyl moiety to the oxime functionality significantly influences its chemical behavior, opening avenues for diverse synthetic transformations. This document provides a comprehensive overview of its reactivity, supported by mechanistic insights, experimental data, and detailed protocols.

The Acetyl Group as a Modulator of Reactivity

The presence of the O-acetyl group in this compound dramatically alters the electronic properties and reactivity of the oxime's N-O bond. This modification primarily manifests in two key ways: enhancement of the leaving group ability of the oxygen and its function as a versatile directing group in modern synthetic methodologies.

The acetyl group, being electron-withdrawing, renders the oxygen atom more electrophilic and a significantly better leaving group compared to the hydroxyl group in the parent benzophenone oxime. This characteristic is central to its utility in classical rearrangements and has been exploited in various synthetic applications.

Key Chemical Transformations and the Role of the Acetyl Group

The Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. In the case of ketoximes like benzophenone oxime, this rearrangement is often facilitated by converting the hydroxyl group into a better leaving group. Acetylation of the oxime to form this compound serves this purpose effectively.[1] The acetyl group's ability to depart as a stable acetate anion is the driving force for the rearrangement.

The reaction proceeds through the migration of the phenyl group anti-periplanar to the O-acetyl group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields N-phenylbenzamide.[2] The acetyl group is crucial as it facilitates the departure of the leaving group without the need for strong protic acids, which are typically required for the rearrangement of the parent oxime.[1][3]

Caption: Beckmann rearrangement of this compound.

Palladium-Catalyzed C-H Bond Functionalization

A significant advancement in synthetic chemistry is the use of directing groups to achieve site-selective C-H bond functionalization. The O-acetyl oxime functionality has emerged as a powerful and transformable directing group in palladium-catalyzed reactions.[4]

In this context, the nitrogen atom of the O-acetyl oxime coordinates to the palladium catalyst, directing the metal to activate a specific C-H bond, typically in the ortho position of one of the phenyl rings. This allows for the introduction of various functional groups at a previously unreactive position. The acetyl group stabilizes the directing group under the reaction conditions. A key advantage is that the O-acetyl oxime directing group can be readily converted into other useful functional groups, such as ketones, alcohols, amines, and heterocycles, after the C-H functionalization step.[4]

Caption: Experimental workflow for C-H functionalization.

Photochemical Reactivity

Benzophenone and its derivatives are well-known for their photochemical properties.[5][6] In this compound, UV irradiation can induce cleavage of the relatively weak N-O bond.[7] This homolytic cleavage generates an iminyl radical and an acetyloxy radical. The subsequent fate of these radical intermediates can lead to a variety of products. The presence of the acetyl group facilitates this N-O bond cleavage upon photoexcitation.

Caption: Photolysis pathway of this compound.

Thermal Reactivity

Upon heating, this compound can undergo thermal decomposition. The acetyl group influences the decomposition pathway, which can lead to the formation of benzophenone and other byproducts.[7] The exact product distribution can be complex and depends on the specific conditions, such as the rate of heating.

Quantitative Data

| Reaction Type | Reactant | Product | Yield (%) | Reference |

| Beckmann Rearrangement | Benzophenone oxime with PCl5 | Benzanilide | Good | [8] |

| Pd-catalyzed β-acetoxylation | Various dialkyl O-acetyl oximes | β-acetoxylated products | Modest to Good | [4] |

| Oximation | Benzophenone and Hydroxylamine | Benzophenone oxime | High | [9] |

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the acylation of oximes.[7]

Materials:

-

Benzophenone oxime

-

Acetic anhydride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve benzophenone oxime (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Beckmann Rearrangement of this compound

This is a representative protocol for the rearrangement.

Materials:

-

This compound

-

A suitable solvent (e.g., an inert, high-boiling solvent like toluene or xylene)

-

Heating mantle and reflux condenser

-

Standard workup and purification equipment

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux and maintain the temperature for the required reaction time (monitor by TLC). The rearrangement can also be promoted by the addition of a catalytic amount of a Lewis or Brønsted acid, though the O-acetyl derivative often rearranges upon heating alone.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product, N-phenylbenzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The acetyl group in this compound is not a mere spectator; it is an active participant that profoundly influences the molecule's reactivity. By transforming the hydroxyl group of the parent oxime into a better leaving group, it facilitates important reactions like the Beckmann rearrangement. Furthermore, its role as a stable and subsequently transformable directing group has been instrumental in the development of modern C-H functionalization methodologies. The acetyl group also plays a key role in the photochemical and thermal behavior of the molecule. Understanding the multifaceted role of the acetyl group is crucial for leveraging the full synthetic potential of this compound in chemical research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 7. Buy this compound [smolecule.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

A Theoretical Exploration of Benzophenone O-acetyl oxime Conformation: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone O-acetyl oxime is a molecule of interest in organic synthesis and photochemistry. Understanding its three-dimensional structure is crucial for predicting its reactivity, biological activity, and physical properties. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of benzophenone derivatives, with a specific focus on extrapolating these findings to this compound. Due to a lack of direct theoretical studies on this compound, this guide leverages computational data from its parent compound, benzophenone, and related derivatives to infer its likely conformational preferences. This document details the computational methodologies, summarizes key quantitative data from analogous systems, and presents logical workflows for conformational analysis.

Introduction

The conformation of a molecule, defined by the spatial arrangement of its atoms, is a critical determinant of its chemical and biological behavior. For benzophenone derivatives, the rotational freedom around the single bonds connecting the carbonyl group to the two phenyl rings dictates the overall molecular shape. The twist angles of these phenyl rings are a result of the balance between steric hindrance and the desire for extended π-conjugation. The introduction of an O-acetyl oxime functionality at the carbonyl carbon introduces further complexity, influencing the electronic properties and steric environment of the core benzophenone structure.

Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of molecules, identifying stable conformers, transition states, and the energy barriers between them. This guide will delve into the common computational methods employed for such studies and present data from closely related compounds to build a predictive model for the conformation of this compound.

Computational Methodologies for Conformational Analysis

The theoretical study of molecular conformation typically involves a multi-step computational workflow. The primary goal is to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations are the cornerstone of conformational analysis, providing detailed information about the electronic structure and energy of a molecule. Several levels of theory are commonly employed:

-

Semi-empirical Methods: Methods like Austin Model 1 (AM1) offer a computationally inexpensive way to perform initial geometry optimizations and explore the potential energy surface. While less accurate than higher-level methods, they are useful for scanning a wide range of conformations.

-

Ab initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation without empirical parameters. The accuracy of ab initio calculations is highly dependent on the basis set used. Minimal basis sets like STO-3G may provide qualitative insights, while larger split-valence basis sets like 3-21G offer improved accuracy.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. The B3LYP functional, combined with basis sets like 6-31G(d) or 6-311+G(d,p), is frequently used to obtain reliable geometries and energies for organic molecules.

Potential Energy Surface Scanning

To understand the rotational flexibility, a potential energy surface (PES) scan is performed. This involves systematically changing the dihedral angles of interest (in this case, the C-C-C=N angles of the benzophenone core) and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and maxima (transition states).

Geometry Optimization and Frequency Analysis

Once potential minima are identified from the PES scan, a full geometry optimization is performed to find the exact structure of the stable conformers. Following optimization, a frequency calculation is typically carried out to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

Conformational Analysis of the Benzophenone Core

Theoretical studies on the parent benzophenone molecule provide a foundational understanding of the conformational preferences that will be perturbed by the O-acetyl oxime group. The key conformational features are the twist angles of the two phenyl rings relative to the plane of the carbonyl group.

Quantum chemical calculations have shown that the minimum energy conformation of benzophenone is not planar. The phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric hindrance between the ortho-hydrogens.

| Computational Method | Basis Set | Dihedral Angle (φ) | Rotational Barrier (kJ/mol) |

| Semi-empirical (AM1) | - | ~30-45° | 3.0 - 5.6 |

| Ab initio (STO-3G) | STO-3G | - | Overestimates barrier |

| Ab initio (3-21G) | 3-21G | - | - |

Table 1: Summary of theoretical data for the conformation of benzophenone. The dihedral angle represents the twist of the phenyl rings.

The rotational barrier for the interconversion of equivalent conformations in benzophenone is relatively low, suggesting that the molecule is flexible at room temperature.

Predicted Conformation of this compound

The introduction of the O-acetyl oxime group (=N-O-C(=O)CH₃) in place of the carbonyl oxygen is expected to have several significant effects on the conformation:

-

Steric Bulk: The O-acetyl oxime group is significantly larger than the carbonyl oxygen, which will likely lead to an increase in the twist angles of the phenyl rings to minimize steric clashes.

-

Electronic Effects: The nitrogen and oxygen atoms of the oxime ether will alter the electronic distribution in the molecule, potentially influencing the strength of the C-C single bonds and the rotational barrier.

-

Isomerism: The C=N double bond of the oxime introduces the possibility of E/Z isomerism, which will result in two distinct sets of conformers with different spatial arrangements and energies.

Based on studies of ortho-substituted benzophenones, it is anticipated that the increased steric demand of the O-acetyl oxime group will favor conformations with larger dihedral angles between the phenyl rings and the C=N bond.

Visualizing Computational Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the theoretical study of molecular conformation.

Caption: A typical workflow for the computational determination of stable molecular conformers.

Caption: A simplified potential energy diagram illustrating the concept of a rotational barrier.

Conclusion

While direct experimental or theoretical data on the conformation of this compound is currently limited in the public domain, a robust predictive model can be constructed based on the extensive computational studies of benzophenone and its derivatives. The methodologies outlined in this guide provide a clear pathway for researchers to conduct their own theoretical investigations. It is predicted that this compound will exhibit a non-planar conformation with significant twisting of the phenyl rings due to the steric bulk of the O-acetyl oxime group. Furthermore, the presence of E/Z isomerism at the C=N bond will be a key feature of its conformational landscape. Future computational studies are warranted to provide precise quantitative data on the dihedral angles, rotational barriers, and relative energies of the conformers of this important molecule.

A Technical Guide to the Discovery, History, and Application of Benzophenone Oxime Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of benzophenone oxime and its derivatives. It covers the historical context of their emergence, key chemical transformations, and their contemporary significance in medicinal chemistry and materials science. This document is intended to serve as a detailed resource, offering both foundational knowledge and insights into the current state of research.

History and Discovery

The journey of benzophenone oxime is intrinsically linked to the broader discovery of the oxime functional group in the late 19th century.

The First Oximation

The chemistry of oximes began with the German chemist Victor Meyer and his student Alois Janny. In the 1880s, they were the first to observe the formation of these compounds through the reaction of hydroxylamine with aldehydes and ketones.[1] This foundational discovery established oximation as a cornerstone reaction in organic chemistry, providing a new class of crystalline derivatives useful for the characterization and purification of carbonyl compounds.[1]

The Beckmann Rearrangement: A Serendipitous Discovery

The structural elucidation and synthetic potential of oximes were significantly advanced by the work of Ernst Otto Beckmann. In 1886, while seeking a method to distinguish between aldehydes and ketones, Beckmann treated benzophenone oxime with reagents like phosphorus pentachloride.[2][3] Instead of a simple reaction, he observed an unexpected molecular rearrangement. The ketoxime transformed into an N-substituted amide, which he identified as benzanilide.[2] This acid-catalyzed conversion of an oxime to an amide became known as the Beckmann rearrangement .[1][2] This reaction was not only pivotal for understanding the structure and stereochemistry of oximes but also opened up a major synthetic route to amides and lactams, a method that remains crucial in industrial processes today, such as the production of Nylon-6 precursor caprolactam.[1]

Synthesis and Key Reactions

The synthesis of benzophenone oxime is a robust and high-yielding reaction, serving as the entry point to a wide array of derivatives.

Oximation of Benzophenone

The most common method for preparing benzophenone oxime is the condensation reaction of benzophenone with hydroxylamine hydrochloride.[1] The reaction is typically performed in an aqueous alcohol mixture and facilitated by a base, such as sodium hydroxide, to neutralize the HCl salt and generate free hydroxylamine.[1][4] This method is highly efficient, often achieving near-quantitative yields.[4]

The general workflow for this synthesis is a foundational procedure in many organic chemistry laboratories.

Caption: General workflow for the synthesis of benzophenone oxime.

The Beckmann Rearrangement Mechanism

The Beckmann rearrangement is the signature reaction of ketoximes. The process is initiated by an acid catalyst which protonates the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted step involving the migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final N-substituted amide.

Caption: Key steps in the mechanism of the Beckmann rearrangement.

Experimental Protocols

The following protocols are adapted from established procedures and provide a reliable method for the synthesis of benzophenone oxime and its subsequent rearrangement.

Protocol: Synthesis of Benzophenone Oxime

This procedure is based on the highly reliable and scalable method published in Organic Syntheses.[4]

-

Reaction Setup: In a 2-liter round-bottomed flask, combine benzophenone (100 g, 0.55 mol), hydroxylamine hydrochloride (60 g, 0.86 mol), 95% ethyl alcohol (200 mL), and water (40 mL).[4]

-

Base Addition: Add powdered sodium hydroxide (110 g, 2.75 mol) to the mixture in portions with constant shaking. If the exothermic reaction becomes too vigorous, cool the flask with tap water.[4]

-

Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser to the flask, heat the mixture to boiling, and allow it to reflux for five minutes.[4]

-

Precipitation: After cooling the flask, pour the contents into a beaker containing a solution of concentrated hydrochloric acid (300 mL) in 2 liters of water. A precipitate will form.[4]

-

Isolation and Purification: Filter the precipitate using suction filtration, wash it thoroughly with water, and allow it to dry. The typical yield of the crude product is 106–107 g (98–99%).[4] For further purification, the crude material can be recrystallized from methyl alcohol.[4]

Protocol: Beckmann Rearrangement to Benzanilide

This procedure uses thionyl chloride to catalyze the rearrangement.[5]

-

Reaction Setup: In a 150 mL Erlenmeyer flask, dissolve benzophenone oxime (2 g) in anhydrous ether (20 mL).[5]

-

Catalyst Addition: In a fume hood, carefully add pure thionyl chloride (3 mL) to the flask.[5]

-

Solvent Removal: Distill off the solvent and any other volatile products on a water bath.[5]

-

Hydrolysis: Add 25 mL of water to the residue and boil for several minutes, breaking up any lumps that form.[5]

-

Isolation and Purification: Decant the supernatant liquid and recrystallize the solid product from methanol. Record the weight and melting point of the resulting benzanilide.[5]

Quantitative Data Summary

The characterization and application of benzophenone oxime derivatives rely on precise quantitative data.

Table 1: Comparison of Synthesis Yields

| Product | Starting Material(s) | Method/Conditions | Yield (%) | Reference(s) |

| Benzophenone Oxime | Benzophenone, NH₂OH·HCl | NaOH, EtOH/H₂O, Reflux 5 min | 98–99% | [1][4] |

| 4-Chlorobenzophenone Oxime | 4-Chlorobenzophenone, NH₂OH·HCl | NaOH, EtOH/H₂O, 100°C, 2 hrs | 96–97% | [1] |

| Substituted Benzophenone | Varies | Multi-step synthesis | 6.2–35% | [6][7][8] |

Table 2: Key Spectroscopic Data for Benzophenone Oxime

| Technique | Feature | Characteristic Value/Range | Reference(s) |

| IR Spectroscopy | C=N Stretch | 1625–1640 cm⁻¹ | [1] |

| ¹H NMR | Oxime Proton (-OH) | δ ~9–10 ppm (exchangeable) | [1][9] |

| Aromatic Protons | δ ~7.2–7.6 ppm | [10] | |

| ¹³C NMR | C=N Carbon | δ ~156 ppm | [10] |

| Aromatic Carbons | δ ~126–136 ppm | [10] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 197 | [11] |

Table 3: Biological Activity of Novel Benzophenone Derivatives

| Compound ID | Cell Line | Activity Type | IC₅₀ (µM) | Reference(s) |

| Compound 1 | HL-60 (Leukemia) | Antitumor | 0.48 | [6][7][8] |

| Compound 1 | A-549 (Lung Cancer) | Antitumor | 0.82 | [6][7][8] |

| Compound 1 | SMMC-7721 (Hepatocarcinoma) | Antitumor | 0.26 | [6][7][8] |

| Compound 1 | SW480 (Colon Cancer) | Antitumor | 0.99 | [6][7][8] |

| Compound 8 | SMMC-7721 (Hepatocarcinoma) | Antitumor | 1.02 | [7] |

| Compound 9 | SMMC-7721 (Hepatocarcinoma) | Antitumor | 0.80 | [7] |

Applications in Drug Development

While benzophenone itself is a widely used scaffold in medicinal chemistry, its oxime derivatives present unique opportunities for developing new therapeutic agents.[12][13] Research has explored their potential as anti-inflammatory, antimicrobial, and antitumor agents.[6][14][15]

Anti-Inflammatory and Antitumor Mechanisms

Some studies suggest that benzophenone oxime exhibits anti-inflammatory properties.[14] The proposed mechanism involves the dual inhibition of secretory phospholipase A2 (sPLA2) and lipoxygenase (LOX), enzymes critical to the arachidonic acid pathway that produces inflammatory mediators like prostaglandins and leukotrienes.[14]

More recent work has focused on novel benzophenone derivatives (not necessarily oximes) with potent antitumor activity.[6][8] Network pharmacology analysis of a particularly active compound identified key cancer-related signaling pathways, with potential target hub genes including AKT1, CASP3, and STAT3, which are central nodes in cell survival, apoptosis, and proliferation.[6][8]

Caption: Proposed anti-inflammatory mechanism of benzophenone oxime.

Other Applications

Benzophenone oxime derivatives have also been synthesized and evaluated for other therapeutic areas, including herbicidal activity and as agents to treat diseases caused by blood stream disorders.[12][16] Furthermore, the oxime functional group serves as a versatile ligand in coordination chemistry and as a building block for synthesizing other heterocyclic compounds like azetidinones.[1][15] The stability and reactivity of the oxime group make it a valuable precursor in multi-step organic synthesis.[1]

References

- 1. Benzophenone oxime | 574-66-3 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. thinkswap.com [thinkswap.com]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzophenone, 4-chloro-, oxime | 38032-14-3 | Benchchem [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Benzophenone oxime | C13H11NO | CID 11324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EP0478001A1 - Benzophenone oxime derivatives, pharmaceutical compositions and use - Google Patents [patents.google.com]

- 13. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzophenone oxime | 574-66-3 | FB172322 | Biosynth [biosynth.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Benzophenone O-acetyl oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of benzophenone O-acetyl oxime. The procedure is presented in two main parts: the synthesis of the precursor, benzophenone oxime, followed by its acetylation to yield the final product. This protocol is intended for use by qualified personnel trained in experimental organic chemistry.

Experimental Protocols

Part A: Synthesis of Benzophenone Oxime

This procedure outlines the preparation of benzophenone oxime from benzophenone and hydroxylamine hydrochloride.

Materials:

-

Benzophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

95% Ethyl alcohol

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Water

Equipment:

-

2 L Round-bottomed flask

-

Reflux condenser

-

Beakers

-

Buchner funnel and filter flask

-

Magnetic stirrer and stir bar (optional)

-

Heating mantle or water bath

Procedure:

-

In a 2-liter round-bottomed flask, prepare a mixture of 100 g (0.55 mole) of benzophenone, 60 g (0.86 mole) of hydroxylamine hydrochloride, 200 mL of 95% ethyl alcohol, and 40 mL of water.[1]

-

With continuous shaking or stirring, add 110 g (2.75 moles) of powdered sodium hydroxide in portions. The rate of addition should be controlled to prevent the reaction from becoming too vigorous; cooling with tap water may be necessary.[1]

-

After the complete addition of sodium hydroxide, attach a reflux condenser to the flask and heat the mixture to boiling. Maintain reflux for five minutes.[1]

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker, prepare a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.

-

Pour the cooled reaction mixture into the acidic solution. A precipitate of benzophenone oxime will form.[1]

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with water and allow it to dry. The yield of the crude product is typically high (98-99%).[1]

-

The crude benzophenone oxime can be purified by recrystallization from methyl alcohol (approximately 80 mL for 20 g of crude product).[1]

Part B: Synthesis of this compound

This part of the protocol details the acetylation of the synthesized benzophenone oxime using acetic anhydride. This procedure is adapted from a similar synthesis of acetophenone O-acetyl oxime.[2]

Materials:

-

Benzophenone oxime

-

Acetic anhydride

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water

Equipment:

-

Round-bottomed flask

-

Reflux condenser (optional, depending on heating)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for flash column chromatography or recrystallization

Procedure:

-

In a 100 mL round-bottomed flask equipped with a magnetic stir bar, place the dried benzophenone oxime (e.g., 5.0 g, 25.3 mmol).

-

Add acetic anhydride (e.g., 4.8 mL, 50.7 mmol, 2.0 equivalents) to the flask.[2]

-

Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully add water to the flask to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution to remove any remaining acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexane or by flash column chromatography on silica gel.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of benzophenone oxime and its subsequent acetylation.

Table 1: Reagents for Benzophenone Oxime Synthesis

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalents |

| Benzophenone | 182.22 | 100 | 0.55 | 1.0 |

| Hydroxylamine HCl | 69.49 | 60 | 0.86 | 1.56 |

| Sodium Hydroxide | 40.00 | 110 | 2.75 | 5.0 |

Table 2: Reagents and Expected Product for this compound Synthesis

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |

| Benzophenone Oxime | 197.24 | 5.0 | 25.3 | 1.0 |

| Acetic Anhydride | 102.09 | 5.18 (4.8 mL) | 50.7 | 2.0 |

| This compound | 239.27 | - | - | Theoretical Yield |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: Benzophenone O-acetyl Oxime as a Directing Group in C-H Activation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of benzophenone O-acetyl oxime as a transformable directing group in palladium-catalyzed C-H activation reactions. This methodology allows for the selective functionalization of sp² and sp³ C-H bonds, with the resulting products being readily converted into synthetically valuable ketones, alcohols, amines, and heterocycles.

Introduction

Palladium-catalyzed C-H activation has emerged as a powerful tool for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. A key strategy in achieving regioselectivity is the use of directing groups that position the metal catalyst in proximity to a specific C-H bond. While numerous directing groups have been developed, their synthetic utility can be limited if they are difficult to remove or transform after the desired C-H functionalization.

O-acetyl oximes, derived from ketones such as benzophenone, serve as robust and versatile directing groups.[1][2] They are stable under the catalytic conditions required for C-H activation and can be readily manipulated post-functionalization to yield a variety of useful organic molecules.[1][3] This approach is particularly valuable in medicinal chemistry and drug development, where the late-stage functionalization of complex molecules is often required.

Data Presentation: C-H Acetoxylation of Various Substrates

The following tables summarize the yields of palladium-catalyzed C-H acetoxylation of various substrates using an in situ generated O-acetyl oxime directing group. The reactions are generally performed using palladium(II) acetate as the catalyst and phenyliodine(III) diacetate as the oxidant.

Table 1: Palladium-Catalyzed sp³ C-H Acetoxylation of Dialkyl Oximes [4]

| Entry | Substrate (Oxime) | Product | Yield (%) |

| 1 | 3,3-Dimethyl-2-butanone oxime | 1-Acetoxy-3,3-dimethyl-2-butanone O-acetyl oxime | 65 |

| 2 | 2-Heptanone oxime | 3-Acetoxy-2-heptanone O-acetyl oxime | 55 |

| 3 | 4-Chloro-2-butanone oxime | 3-Acetoxy-4-chloro-2-butanone O-acetyl oxime | 49 |

| 4 | N-Boc-4-piperidone oxime | N-Boc-3-acetoxy-4-piperidone O-acetyl oxime | 70 |

Table 2: Palladium-Catalyzed sp² C-H Acetoxylation of Aryl Ketone Oximes [4]

| Entry | Substrate (Oxime) | Product | Yield (%) |

| 1 | Acetophenone oxime | 2'-Acetoxyacetophenone O-acetyl oxime | 85 |

| 2 | 4'-Bromoacetophenone oxime | 4'-Bromo-2'-acetoxyacetophenone O-acetyl oxime | 82 |

| 3 | 4'-Methoxyacetophenone oxime | 2'-Acetoxy-4'-methoxyacetophenone O-acetyl oxime | 79 |

| 4 | 1-Tetralone oxime | 8-Acetoxy-1-tetralone O-acetyl oxime | 75 |

Experimental Protocols

General Procedure for in situ O-acetylation and Pd-Catalyzed C-H Acetoxylation

This protocol describes the one-pot, in situ formation of the O-acetyl oxime directing group followed by the palladium-catalyzed acetoxylation of a C-H bond.

Materials:

-

Ketone or oxime starting material (1.0 mmol)

-

Acetic acid (AcOH)

-

Acetic anhydride (Ac₂O)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Phenyliodine(III) diacetate (PhI(OAc)₂, 1.1 equiv)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the ketone or oxime (1.0 mmol).

-

Add a 1:1 mixture of acetic acid and acetic anhydride (typically 2-4 mL).

-

Stir the mixture at room temperature for 2 hours to ensure complete formation of the O-acetyl oxime.

-

Add palladium(II) acetate (5 mol%) and phenyliodine(III) diacetate (1.1 equiv).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired acetoxylated O-acetyl oxime.

Protocol for the Conversion of Functionalized O-acetyl Oxime to the Corresponding Ketone

This protocol describes the hydrolysis of the O-acetyl oxime to the corresponding ketone.

Materials:

-

Functionalized O-acetyl oxime (1.0 mmol)

-

Titanium(III) chloride (TiCl₃, 15% in aq. HCl, excess)

-

Ammonium acetate (NH₄OAc) buffer

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

Dissolve the functionalized O-acetyl oxime (1.0 mmol) in a suitable organic solvent such as dichloromethane or diethyl ether.

-

In a separate flask, prepare an aqueous solution of ammonium acetate buffer.

-

Cool the oxime solution to 0 °C in an ice bath.

-

Add the titanium(III) chloride solution dropwise to the stirred oxime solution. The color of the solution will typically change, indicating the progress of the reaction.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until the starting material is consumed as monitored by TLC.

-

Quench the reaction by adding the ammonium acetate buffer.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired ketone.

Protocol for the Beckmann Rearrangement of a Functionalized O-acetyl Oxime

This protocol outlines the acid-catalyzed Beckmann rearrangement of a C-H functionalized O-acetyl oxime to the corresponding amide.

Materials:

-

Functionalized O-acetyl oxime (1.0 mmol)

-

Anhydrous acid (e.g., trifluoroacetic acid (TFA) or polyphosphoric acid (PPA))

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the functionalized O-acetyl oxime (1.0 mmol) in an anhydrous solvent such as dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the acid (e.g., trifluoroacetic acid, 5-10 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the corresponding amide.

Visualizations

The following diagrams illustrate the key workflows and the proposed catalytic cycle for the C-H activation process.

Caption: General experimental workflow for C-H functionalization.

Caption: Proposed catalytic cycle for Pd-catalyzed C-H acetoxylation.

References

- 1. O-acetyl oximes as transformable directing groups for Pd-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Benzophenone O-acetyl oxime in Beckmann Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the conversion of ketoximes into N-substituted amides. This reaction has significant industrial applications, including the synthesis of precursors for polymers like Nylon-6. The rearrangement is typically acid-catalyzed and proceeds through the protonation of the oxime's hydroxyl group to form a good leaving group, followed by the migration of the group anti-periplanar to the leaving group.

A key modification to the classical Beckmann rearrangement involves the use of acetylating agents, such as acetic anhydride, to form an O-acetyl oxime intermediate. This intermediate, for instance, Benzophenone O-acetyl oxime, possesses a superior leaving group (acetate) compared to the hydroxyl group of the parent oxime, often allowing for milder reaction conditions to effect the rearrangement. This application note provides a detailed overview of the use of this compound in the Beckmann rearrangement for the synthesis of N-phenylbenzamide, including experimental protocols and mechanistic insights.

Mechanism of Rearrangement

The Beckmann rearrangement of this compound is a concerted process initiated by the departure of the acetate leaving group. The migration of the phenyl group anti to the leaving group occurs simultaneously with the N-O bond cleavage, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final N-phenylbenzamide product.

Caption: Mechanism of the Beckmann rearrangement via an O-acetyl oxime.

Experimental Protocols

The synthesis of N-phenylbenzamide from benzophenone via the Beckmann rearrangement of its O-acetyl oxime is typically performed as a two-step sequence. First, benzophenone is converted to benzophenone oxime. Subsequently, the oxime is treated with acetic anhydride to form the O-acetyl oxime in situ, which then rearranges upon heating.

Protocol 1: Synthesis of Benzophenone Oxime

Materials:

-

Benzophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water

Procedure:

-

In a round-bottom flask, dissolve benzophenone (1 equivalent) in 95% ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in water.

-

Add the aqueous solution of hydroxylamine to the ethanolic solution of benzophenone.

-

Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

The white precipitate of benzophenone oxime is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol or a mixture of ethanol and water to obtain pure benzophenone oxime.

Protocol 2: Beckmann Rearrangement of Benzophenone Oxime to N-phenylbenzamide

Materials:

-

Benzophenone oxime

-

Acetic anhydride (Ac₂O)

-

Glacial acetic acid

Procedure:

-

Place benzophenone oxime (1 equivalent) in a round-bottom flask.

-

Add an excess of acetic anhydride (e.g., 5-10 equivalents) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride and precipitate the product.

-

Collect the solid product, N-phenylbenzamide, by filtration.

-

Wash the crude product with a cold, dilute sodium carbonate solution to remove any remaining acetic acid, followed by a wash with cold water.

-

Dry the product. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Experimental Workflow

The overall process from starting material to the final product can be visualized as a sequential workflow.